2,3,7-Trimethyl-2H-indazole
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Overview
Description
2,3,7-Trimethyl-2H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their wide variety of biological properties and medicinal applications . The indazole nucleus is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring .
Preparation Methods
The synthesis of 2,3,7-Trimethyl-2H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines . This method can be performed under catalyst- and solvent-free conditions, making it environmentally friendly . Another method involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . Industrial production methods often employ these catalytic processes due to their efficiency and high yields .
Chemical Reactions Analysis
2,3,7-Trimethyl-2H-indazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation or nitration using reagents such as bromine or nitric acid . Major products formed from these reactions include halogenated or nitrated derivatives of this compound .
Scientific Research Applications
2,3,7-Trimethyl-2H-indazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its antimicrobial, anti-inflammatory, and anticancer properties . The compound has shown potential as a selective inhibitor of phosphoinositide 3-kinase δ, making it a candidate for the treatment of respiratory diseases . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug development .
Mechanism of Action
The mechanism of action of 2,3,7-Trimethyl-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of cyclo-oxygenase-2 (COX-2), which plays a role in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators such as prostaglandin E2 . This mechanism underlies its anti-inflammatory effects .
Comparison with Similar Compounds
2,3,7-Trimethyl-2H-indazole can be compared with other indazole derivatives such as 1H-indazole and 2H-indazole . While all these compounds share the indazole nucleus, their biological activities and applications can vary significantly . For example, 1H-indazole is more thermodynamically stable than 2H-indazole and is commonly found in marketed drugs . This compound is unique due to its specific substitution pattern, which imparts distinct biological properties .
Similar Compounds
- 1H-indazole
- 2H-indazole
- 3-phenyl-2H-indazole
- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,3,7-trimethylindazole |
InChI |
InChI=1S/C10H12N2/c1-7-5-4-6-9-8(2)12(3)11-10(7)9/h4-6H,1-3H3 |
InChI Key |
FNXPMLMHYOPASA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(N(N=C12)C)C |
Origin of Product |
United States |
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